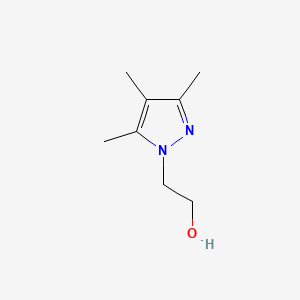

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Description

Properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPHJXHXIBPQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"CAS number 127223-53-4 properties and suppliers"

An In-Depth Technical Guide to 1-(3-Aminopropyl)imidazole (CAS No. 5036-48-6)

A Note on CAS Number Discrepancy: Initial searches for CAS number 127223-53-4 identify the compound 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol. However, there is significantly more technical and commercial information available for the structurally related and widely used compound 1-(3-Aminopropyl)imidazole (CAS No. 5036-48-6). This guide will focus on the latter, as it is believed to be the substance of greater interest to researchers, scientists, and drug development professionals.

Introduction

1-(3-Aminopropyl)imidazole is a versatile heterocyclic organic compound that has garnered significant attention in various scientific and industrial fields. Its unique molecular structure, featuring both a primary amine and an imidazole ring, imparts a range of desirable chemical properties. This guide provides a comprehensive overview of its chemical and physical characteristics, key applications, synthesis methodologies, and safety and handling protocols, along with a list of reputable suppliers.

Physicochemical Properties

1-(3-Aminopropyl)imidazole is a clear, colorless to light yellow liquid at room temperature.[1] It is miscible with water and soluble in many organic solvents.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5036-48-6 | [3] |

| Molecular Formula | C₆H₁₁N₃ | [3] |

| Molecular Weight | 125.17 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [1][4] |

| Density | 1.049 g/mL at 25 °C | [3][4] |

| Boiling Point | 296 °C | [1] |

| Melting Point | -68 °C | [1] |

| Flash Point | 154 °C (309.2 °F) | [2][3] |

| Refractive Index | n20/D 1.519 | [3][4] |

| Water Solubility | Miscible | [1][2] |

| pKa | 9.08 ± 0.10 (Predicted) | [1] |

Key Applications in Research and Development

The bifunctional nature of 1-(3-aminopropyl)imidazole makes it a valuable building block and catalyst in several applications:

-

Polymer Chemistry: It is utilized in the synthesis of pH-sensitive polymers and hydrogels.[3][4] The imidazole moiety provides a pH-responsive character, while the primary amine allows for facile incorporation into polymer backbones. These polymers have applications in drug delivery systems and smart materials.[1][3]

-

Epoxy Resins: It serves as a curing agent for epoxy resins.[5] The compound's structure allows for efficient cross-linking, and it is noted for being a non-crystallizing liquid curing agent, which is advantageous in various formulations.[5]

-

Corrosion Inhibition: The imidazole ring is known to chelate metal ions, making 1-(3-aminopropyl)imidazole a potential corrosion inhibitor for various metals and alloys.

-

Organic Synthesis: The primary amine and the imidazole ring offer multiple reaction sites, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6]

-

Catalysis: It can act as a catalyst in various chemical transformations, particularly in the production of polyurethanes.[7]

Synthesis of 1-(3-Aminopropyl)imidazole

A common and efficient method for the synthesis of 1-(3-aminopropyl)imidazole involves a two-step process starting from imidazole and acrylonitrile.[5]

Step 1: Cyanoethylation of Imidazole

Imidazole is reacted with acrylonitrile in a cyanoethylation reaction to form N-cyanoethyl imidazole.[5] This reaction is typically carried out at a temperature range of 30-70 °C.[5]

Step 2: Reduction of the Nitrile

The resulting N-cyanoethyl imidazole is then subjected to a hydrogenation reduction reaction, typically using a Raney nickel catalyst, to yield 1-(3-aminopropyl)imidazole.[5] This reduction is generally performed under hydrogen pressure.[5]

Caption: A simplified workflow for the synthesis of 1-(3-Aminopropyl)imidazole.

Safety and Handling

1-(3-Aminopropyl)imidazole is a corrosive substance that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.

Hazard Classifications:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[9] A respirator with an appropriate filter may be necessary in environments with potential for inhalation exposure.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Suppliers

1-(3-Aminopropyl)imidazole is commercially available from a number of chemical suppliers. When sourcing this chemical, it is important to obtain a Safety Data Sheet (SDS) and a Certificate of Analysis (CoA) to ensure quality and proper handling.

Prominent Suppliers Include:

-

Sigma-Aldrich (Merck)[3]

-

TCI (Tokyo Chemical Industry)

-

Fisher Scientific (Acros Organics)[8]

-

BASF[7]

-

ChemicalBook[4]

-

DC Fine Chemicals[10]

-

LookChem[1]

-

Home Sunshine Pharma[2]

-

Chemical Bull Pvt. Ltd.[6]

Conclusion

1-(3-Aminopropyl)imidazole is a chemical compound with a diverse range of applications driven by its unique bifunctional nature. Its utility in polymer science, as a curing agent, and as a synthetic intermediate underscores its importance in both academic research and industrial processes. Proper safety precautions are paramount when handling this corrosive material. The availability from multiple commercial suppliers ensures its accessibility for various research and development needs.

References

-

ACS Omega. (2024, August 7). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). 1-(3-Aminopropyl)imidazole. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5036-48-6,N-(3-Aminopropyl)-imidazole. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 1-(3-Aminopropyl)imidazole CAS 5036-48-6. Retrieved from [Link]

- Google Patents. (2013). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-(3-Aminopropyl)imidazole CAS 5036-48-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1-(3-氨基丙基)咪唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]

- 5. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]

- 6. 1-3-Aminopropyl Imidazole | 5036-48-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. products.basf.com [products.basf.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

An In-Depth Technical Guide to the Structural Elucidation of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol: A Case Study in Pyrazole-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. A thorough understanding of their three-dimensional structure is paramount for effective drug design and development. This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of pyrazole-containing small molecules, using 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol as a focal point. While the specific crystal structure of this compound is not publicly available, this document will serve as an in-depth guide to the synthesis, crystallization, and X-ray crystallographic analysis of this and similar pyrazole derivatives. By examining the crystal structures of analogous compounds, we will explore the anticipated molecular geometry, intermolecular interactions, and the implications of these structural features for drug discovery.

Introduction: The Significance of Pyrazoles in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of novel therapeutic agents due to its ability to engage in various biological interactions. The versatility of the pyrazole scaffold allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to its biological function. It dictates how a molecule interacts with its biological target, influencing its efficacy and selectivity. X-ray crystallography is the gold standard for determining the atomic-level structure of small molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide will use this compound (CAS 127223-53-4) as a case study to delineate the process of structural elucidation for this important class of compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The first step in any crystallographic study is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

A plausible and common method for the synthesis of N-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a likely synthetic route would involve the reaction of 3-methyl-2,4-pentanedione with 2-hydroxyethylhydrazine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-methyl-2,4-pentanedione in a suitable solvent such as ethanol, add an equimolar amount of 2-hydroxyethylhydrazine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Common Crystallization Techniques:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered vial. Slow evaporation of the solvent increases the concentration of the compound, leading to crystal formation.

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble. This solution is placed in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

-

X-ray Diffraction Analysis: Unveiling the Molecular Structure

Once suitable single crystals are obtained, X-ray diffraction analysis is performed to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by a detector.

Structure Solution and Refinement

The positions and intensities of the diffraction spots are used to calculate the electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined. The initial structural model is then refined to best fit the experimental data, resulting in a precise determination of bond lengths, bond angles, and other geometric parameters.

Anticipated Structural Features of this compound: A Comparative Analysis

While the crystal structure of this compound has not been publicly reported, we can predict its key structural features by examining the crystal structures of similar pyrazole-ethanol derivatives. For instance, the crystal structure of "2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol" provides valuable comparative data.[1]

Table 1: Comparison of Expected and Observed Bond Lengths and Angles in Pyrazole Derivatives

| Parameter | Expected Value for this compound | Observed Value in a similar Pyrazole Derivative[1] |

| N1-N2 Bond Length | ~1.35 Å | 1.354(2) Å |

| N1-C5 Bond Length | ~1.38 Å | 1.378(3) Å |

| C3-C4 Bond Length | ~1.40 Å | 1.391(3) Å |

| C4-C5 Bond Length | ~1.38 Å | 1.383(3) Å |

| N1-C(ethanol) Bond Length | ~1.47 Å | 1.465(3) Å |

| C-O (ethanol) Bond Length | ~1.43 Å | 1.425(3) Å |

| N2-N1-C5 Bond Angle | ~111° | 111.1(2)° |

| C3-C4-C5 Bond Angle | ~105° | 105.5(2)° |

| N1-C(ethanol)-C(ethanol) Bond Angle | ~110° | 110.2(2)° |

Note: The expected values are based on standard bond lengths and angles for similar chemical environments and may vary slightly in the actual structure.

Molecular Conformation and Intermolecular Interactions

The pyrazole ring is expected to be essentially planar. The ethanol substituent will likely adopt a conformation that minimizes steric hindrance with the pyrazole ring and its methyl groups. A key feature to anticipate is the presence of intermolecular hydrogen bonding involving the hydroxyl group of the ethanol moiety. This hydrogen bond can act as a donor to an acceptor atom on a neighboring molecule, such as a nitrogen atom of the pyrazole ring, leading to the formation of supramolecular chains or networks in the crystal lattice.

Figure 1. A 2D representation of the molecular connectivity of this compound.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of a pyrazole derivative like this compound is crucial for several aspects of drug development:

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can identify the key structural features responsible for potency and selectivity.

-

Rational Drug Design: The three-dimensional structure of a lead compound bound to its target protein, often determined by X-ray crystallography, provides a blueprint for designing more potent and specific inhibitors.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphs.

Figure 2. Workflow from synthesis to the application of crystallographic data in drug discovery.

Conclusion

The determination of the crystal structure of novel compounds is a critical step in modern drug discovery. This guide has outlined the comprehensive methodology for the synthesis, crystallization, and X-ray crystallographic analysis of pyrazole derivatives, using this compound as a representative example. Although the specific crystal structure of this compound is not currently in the public domain, the principles and comparative data presented herein provide a robust framework for researchers in the field. The insights gained from such structural studies are invaluable for advancing our understanding of molecular recognition and for the rational design of the next generation of pyrazole-based therapeutics.

References

-

Ben-Ammar, H., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(9), 1136. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, theoretical predictions, and established principles of organic chemistry to offer a robust framework for understanding and predicting its behavior in various solvent systems. This document details the molecular structure, predicted physicochemical properties, and provides a theoretical and practical basis for solubility determination. It includes detailed experimental protocols for both kinetic and equilibrium solubility assays, essential for researchers working on its formulation and application.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds approved as therapeutic agents exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties such as solubility, which is a critical determinant of a compound's bioavailability, formulation feasibility, and overall efficacy in drug discovery and development.[3] This guide focuses specifically on this compound, a molecule featuring a substituted pyrazole core with a hydroxyethyl group, which is expected to influence its solubility profile significantly.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and key physicochemical parameters.

Molecular Formula: C₈H₁₄N₂O

Molecular Weight: 154.21 g/mol

CAS Number: 127223-53-4[4][5][6]

Structural Features Influencing Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups:

-

Pyrazole Core: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (N-H in unsubstituted pyrazoles) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom). However, in this N-substituted derivative, the potential for hydrogen bond donation from the ring is absent. The aromatic nature of the ring contributes to some degree of lipophilicity.

-

Trimethyl Substitution: The three methyl groups on the pyrazole ring are nonpolar and increase the molecule's lipophilicity, which generally leads to higher solubility in nonpolar organic solvents and lower solubility in water.

-

Ethanol Substituent: The 2-hydroxyethyl group attached to the nitrogen atom is a key feature influencing solubility. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, significantly enhancing the potential for interactions with polar solvents, particularly water and alcohols. The presence of this group is expected to increase aqueous solubility compared to a simple N-alkyl substituted pyrazole.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions provide valuable insights into the likely properties of this compound.

| Property | Predicted Value | Significance for Solubility |

| LogP (Octanol-Water Partition Coefficient) | 0.57174 | A low positive LogP value suggests that the compound has a relatively balanced hydrophilic and lipophilic character, indicating it is likely to have some solubility in both aqueous and organic solvents. |

| Hydrogen Bond Acceptors | 3 | The presence of three hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group) indicates a strong potential to interact with protic solvents. |

| Hydrogen Bond Donors | 1 | The single hydrogen bond donor (the hydroxyl group) is a critical feature for solubility in protic solvents like water and alcohols. |

| Melting Point | Not available (Experimental) | A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy that must be overcome by solvent-solute interactions. For a related compound, 1,3,5-trimethyl-1H-pyrazole, the melting point is in the range of 35-38 °C.[7] The addition of the hydroxyethyl group and an additional methyl group would likely alter this value. |

| pKa | Not available (Experimental) | The pyrazole ring is weakly basic (pKa of the conjugate acid is around 2.5 for the parent pyrazole).[3] The ethanol substituent is not expected to significantly alter the basicity of the pyrazole ring. The hydroxyl group is very weakly acidic, with a pKa typically around 16-18, and is unlikely to be deprotonated under normal conditions. |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of hydrogen bond donors and acceptors. Given that this compound possesses a hydroxyl group capable of hydrogen bonding, it is expected to exhibit moderate to good solubility in polar protic solvents. The sulfate salt of a similar compound, 4,5-diamino-1-(2-hydroxyethyl)pyrazole, is reported to be water-soluble, highlighting the contribution of the hydroxyethyl group to aqueous solubility.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments but lack hydrogen bond donors. The pyrazole ring and the hydroxyl group can still engage in dipole-dipole interactions with these solvents. Pyrazole derivatives generally show good solubility in these types of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. The trimethyl-substituted pyrazole core contributes to the lipophilicity of the molecule, suggesting some solubility in nonpolar solvents. Dichloromethane is often a good solvent for a wide range of organic compounds.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section outlines standard protocols for determining both kinetic and equilibrium solubility, which are crucial for different stages of research and development.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It provides a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

Workflow for Kinetic Solubility Determination

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Protocol for Kinetic Solubility:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Separation: Separate any precipitated compound from the solution. This can be achieved by filtering the contents of each well through a filter plate or by centrifuging the plate and collecting the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared from the stock solution is used for accurate quantification.

-

Data Analysis: The measured concentration is reported as the kinetic solubility of the compound under the specific assay conditions.

Equilibrium Solubility (Shake-Flask Method)

Equilibrium solubility, often referred to as thermodynamic solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute at a specific temperature and pressure. This is the most accurate and widely accepted method for determining true solubility.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask equilibrium solubility assay.

Step-by-Step Protocol for Equilibrium Solubility:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a filter that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

Predicted Solubility in Common Solvents

Based on the structural analysis and general principles of solubility, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. Note: These are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderate | The hydroxyl group allows for hydrogen bonding with water, but the lipophilic trimethyl-pyrazole core may limit high solubility. |

| Ethanol | High | The ethanol solvent is structurally similar to the hydroxyethyl substituent, and both can participate in hydrogen bonding. The alkyl nature of ethanol can also solvate the lipophilic parts of the molecule. | |

| Methanol | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the compound through hydrogen bonding and dipole-dipole interactions. | |

| Polar Aprotic | Acetone | High | Pyrazole derivatives generally show good solubility in acetone.[8] The polarity of acetone can interact with the polar groups of the molecule. |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong polar aprotic solvent and is generally an excellent solvent for a wide range of organic compounds, including pyrazole derivatives. | |

| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide array of organic molecules. | |

| Nonpolar | Dichloromethane (DCM) | High | DCM is a versatile solvent that can dissolve moderately polar compounds. Pyrazole derivatives are often soluble in DCM. |

| Toluene | Moderate | The aromatic nature of toluene can interact with the pyrazole ring, and the methyl groups of the solute are compatible with the nonpolar nature of toluene. | |

| Hexane | Low | As a highly nonpolar alkane, hexane is unlikely to be a good solvent for this compound due to the presence of the polar hydroxyl group. |

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and practical overview of the solubility of this compound. Based on its molecular structure, which combines a lipophilic trimethyl-pyrazole core with a hydrophilic hydroxyethyl substituent, the compound is predicted to have a balanced solubility profile, with good solubility in polar organic solvents and moderate solubility in water.

For researchers and drug development professionals, it is imperative to experimentally determine the equilibrium solubility of this compound in relevant physiological buffers and a range of pharmaceutically acceptable co-solvents. Such data will be critical for the development of suitable formulations for in vitro and in vivo studies. Furthermore, obtaining experimental values for the melting point and pKa will allow for a more refined and accurate prediction of its solubility behavior under various conditions.

References

-

ChemSynthesis. (2025). 1,3,5-trimethyl-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

- Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-26.

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : this compound. Retrieved from [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Review of 3,4,5-trimethyl-1H-pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3][4] The strategic placement of substituents on the pyrazole ring is a critical determinant of its pharmacological profile, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth literature review of 3,4,5-trimethyl-1H-pyrazole and its derivatives, a specific substitution pattern of significant interest. We will explore the synthetic methodologies for accessing this core, delve into its diverse biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and analyze the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in modern drug discovery.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and electronic properties that make it an ideal foundation for drug design.[5] Its ability to participate in hydrogen bonding and coordinate with metal ions, coupled with the potential for substitution at multiple positions, allows for extensive chemical modification.[6][7] This versatility has led to the development of a wide array of pyrazole-containing drugs with applications spanning numerous therapeutic areas, from the anti-inflammatory COX-2 inhibitor Celecoxib to anticancer kinase inhibitors like Ruxolitinib.[3][8]

The substitution pattern on the pyrazole ring dictates its interaction with biological targets. While extensive research has focused on aryl-substituted pyrazoles, the smaller, alkyl-substituted variants like the 3,4,5-trimethyl-1H-pyrazole core present a distinct chemical space. The methyl groups can influence solubility, metabolic stability, and steric interactions within a target's binding pocket, offering a different approach to optimizing lead compounds.

Synthetic Methodologies for 3,4,5-Substituted Pyrazoles

The most fundamental and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9][10] This approach remains the most direct route to 3,4,5-trimethyl-1H-pyrazole.

Core Synthesis via Knorr Condensation

The synthesis of the 3,4,5-trimethyl-1H-pyrazole core is achieved through the reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine nitrogens attack the two carbonyl carbons of the diketone, followed by dehydration to yield the stable aromatic pyrazole ring.

Caption: Synthesis of 3,4,5-trimethyl-1H-pyrazole via Knorr condensation.

More advanced one-pot methods, such as those reported by Heller and Natarajan, allow for the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed immediately by the addition of hydrazine.[9] This approach enhances efficiency and can be adapted for creating libraries of diversely substituted pyrazoles.

Biological Activities and Therapeutic Applications

While literature specifically detailing the biological activities of 3,4,5-trimethyl-1H-pyrazole derivatives is focused, the broader class of substituted pyrazoles demonstrates a vast range of pharmacological effects. These activities provide a strong rationale for the exploration of the trimethylated scaffold.

Anticancer Activity

Pyrazole derivatives are potent anticancer agents, with numerous studies reporting significant cytotoxicity against a panel of human cancer cell lines.[2][11] For instance, pyrazole-based compounds have shown promising activity against breast (MCF-7), lung (A549), and liver (HepG-2) cancer cell lines.[12][13][14] The mechanism often involves the inhibition of key enzymes like protein kinases, which are crucial for cell division and proliferation.[12] Notably, compounds featuring 3,4,5-trimethoxy substitutions on an attached phenyl ring have exhibited high antimitotic and microtubule-destabilizing effects, suggesting that substitution patterns at these positions are critical for potent anticancer activity.[11]

| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl... | MCF-7 (Breast) | 11 | [13] |

| Pyrazole-thiazole hybrid | A549 (Lung) | 8.0 | [12] |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)... | HepG-2 (Liver) | 6.78 | [12] |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 49.85 | [14][15] |

Table 1: Examples of Anticancer Activity in Substituted Pyrazole Derivatives.

Anti-inflammatory Activity

The role of pyrazoles as anti-inflammatory agents is well-established, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[8][16] This inhibition suppresses the production of prostaglandins, which are key mediators of inflammation.[17] Beyond COX inhibition, certain pyrazole derivatives can modulate the inflammatory cascade by inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][18] This dual mechanism of action makes the pyrazole scaffold a highly attractive starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[14][16]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have consistently demonstrated broad-spectrum activity against various bacterial and fungal strains.[19][20][21] Their efficacy has been proven against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger.[8] The antimicrobial potency is highly dependent on the substitution pattern, making it a promising area for the development of new antibiotics and antifungals.[20][22]

| Compound Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...) derivative | Escherichia coli | 0.25 | [8] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...) derivative | Streptococcus epidermidis | 0.25 | [8] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...) derivative | Aspergillus niger | 1 | [8] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole... | S. aureus & B. subtilis | 62.5 - 125 | [22] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole... | Fungal strains | 2.9 - 7.8 | [22] |

Table 2: Examples of Antimicrobial Activity in Substituted Pyrazole Derivatives.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[23][24] Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

-

N1-Substitution: Modification at the N1 position can dramatically alter potency and selectivity. In some enzyme inhibitor studies, introducing lipophilic groups like methyl or phenyl at N1 resulted in a decrease in activity compared to the unsubstituted (N-H) pyrazole.[23]

-

C3 and C5-Substitutions: These positions are key for modulating interactions with target proteins. The size, lipophilicity, and electronic properties of groups at C3 and C5 often govern binding affinity. Symmetrical and unsymmetrical substitutions are explored to optimize potency.[23]

-

C4-Substitution: While less commonly modified, substitution at the C4 position can influence the overall conformation and electronic distribution of the ring, thereby affecting its biological profile.

Caption: Conceptual overview of Structure-Activity Relationships for the pyrazole scaffold.

Key Experimental Protocols

To facilitate further research, this section provides detailed, representative protocols for the synthesis of the core scaffold and for a primary biological screening assay.

Protocol: Synthesis of 3,4,5-trimethyl-1H-pyrazole

Objective: To synthesize 3,4,5-trimethyl-1H-pyrazole via cyclocondensation.

Materials:

-

3-Methyl-2,4-pentanedione (1.0 eq)

-

Hydrazine hydrate (64% solution, 1.1 eq)

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-2,4-pentanedione (1.0 eq) and ethanol (approx. 10 mL per gram of diketone).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition should be dropwise to control any initial exotherm.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) is typically effective for eluting the product.

-

Characterization: Collect the product fractions, combine them, and remove the solvent in vacuo. Characterize the final product (typically a white solid or colorless oil) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Plate Setup: In a sterile 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton Broth) to all wells.

-

Serial Dilution: Add a defined volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate to create a concentration gradient.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and add it to each well (except the negative control).

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20]

Conclusion and Future Outlook

The 3,4,5-trimethyl-1H-pyrazole scaffold represents a valuable yet underexplored area in medicinal chemistry. The extensive evidence of potent and diverse biological activities within the broader pyrazole class provides a compelling foundation for the systematic investigation of these specific derivatives.[25][26] Their straightforward synthesis allows for the rapid generation of analogs for screening. Future research should focus on synthesizing and screening a library of N1-substituted 3,4,5-trimethyl-1H-pyrazole derivatives to build a comprehensive SAR profile. Investigating their potential as kinase inhibitors, anti-inflammatory agents, and novel antimicrobials could lead to the discovery of new therapeutic agents to address unmet medical needs.

References

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- Pyrazoles as anticancer agents: Recent advances. (2023).

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. (2017). Allied Academies.

- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv

- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Biological Activity of Some New Pyrazole Derivatives. (2025).

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- Overview on Biological Activities of Pyrazole Deriv

- Pyrazole synthesis. Organic Chemistry Portal.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.

- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007). PubMed.

- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Two CuII complexes of 3,4,5-trimethyl-1H-pyrazole. PMC.

- chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Rel

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two CuII complexes of 3,4,5-trimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. srrjournals.com [srrjournals.com]

- 13. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. alliedacademies.org [alliedacademies.org]

- 19. orientjchem.org [orientjchem.org]

- 20. academicstrive.com [academicstrive.com]

- 21. meddocsonline.org [meddocsonline.org]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 26. pharmajournal.net [pharmajournal.net]

Methodological & Application

Application Notes and Protocols for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol in Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to modulate the pharmacological and pharmacokinetic properties of molecules have established it as a "privileged scaffold".[2] Pyrazole-containing compounds exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, feature a pyrazole core, underscoring its therapeutic significance.[1] The pyrazole ring can act as a bioisostere for a phenyl group, often enhancing potency and improving physicochemical properties like solubility and metabolic stability.[5]

This document provides detailed application notes and exemplary protocols for the use of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol as a versatile building block in medicinal chemistry. The trimethylated pyrazole core offers a unique substitution pattern that can influence binding interactions and metabolic stability, while the hydroxyethyl side chain provides a convenient handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery campaigns.

Rationale for Utilizing this compound

The strategic advantage of employing this compound lies in its combination of a decorated, stable heterocyclic core and a reactive functional group for derivatization.

-

Structural Rigidity and Defined Vectorial Chemistry: The pyrazole ring is a rigid structure that presents its substituents in well-defined spatial orientations. The methyl groups at positions 3, 4, and 5 can provide favorable steric and electronic interactions within a target protein's binding pocket.

-

Modulation of Physicochemical Properties: The N-1 hydroxyethyl group imparts a degree of hydrophilicity, which can be advantageous for improving solubility and other drug-like properties.

-

Handle for Derivatization: The primary alcohol of the ethanol side chain is a versatile functional group that can be readily modified through a variety of chemical transformations, including oxidation, esterification, etherification, and conversion to amines or other functionalities. This allows for the systematic exploration of structure-activity relationships (SAR).

Below is a diagram illustrating the potential for derivatization of the this compound scaffold.

Caption: Derivatization potential of the scaffold.

Exemplary Synthetic Protocols

The following protocols are provided as examples of how this compound and its derivatives can be synthesized. These are based on established synthetic methodologies for pyrazoles.[6]

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 3-methyl-2,4-pentanedione and 2-hydroxyethylhydrazine.

Step 1: Synthesis of 3,4,5-trimethyl-1H-pyrazole

-

To a solution of 3-methyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4,5-trimethyl-1H-pyrazole.

Step 2: N-Alkylation with 2-bromoethanol

-

To a solution of 3,4,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Add 2-bromoethanol (1.2 equivalents) to the suspension.

-

Stir the reaction mixture at 80°C overnight.

-

Monitor the reaction by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of a Representative Ether Derivative

This protocol details the synthesis of a benzyl ether derivative, a common modification in medicinal chemistry to explore hydrophobic interactions.

-

To a stirred solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise at 0°C.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired benzyl ether derivative.

Application in Kinase Inhibitor Discovery

Pyrazole derivatives are well-documented as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[2][7] The pyrazole scaffold can effectively mimic the hinge-binding motif of ATP, a key interaction for kinase inhibition. The following protocols outline the evaluation of novel derivatives of this compound as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[8][9]

Caption: VEGFR-2 signaling and point of inhibition.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits and is designed to determine the IC₅₀ value of a test compound.[10][11] The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[9]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase assay buffer

-

Kinase-Glo® Max Luminescence Kinase Assay Kit

-

Test compounds dissolved in DMSO

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer to each well, except for the "no enzyme" negative control wells.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

After incubation, allow the plate to cool to room temperature.

-

Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Incubate at room temperature for 15 minutes in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

| Compound ID | R Group (Ether Derivative) | IC₅₀ (nM) for VEGFR-2 |

| Control | (Vehicle) | - |

| PZ-EtOH-01 | H | >10,000 |

| PZ-Bn-02 | Benzyl | 150 |

| PZ-4-F-Bn-03 | 4-Fluorobenzyl | 85 |

| PZ-2,4-diCl-Bn-04 | 2,4-Dichlorobenzyl | 32 |

| Sorafenib | (Reference Inhibitor) | 25 |

| Caption: Hypothetical VEGFR-2 inhibition data. |

Protocol 4: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxic effects of the synthesized compounds on a relevant cancer cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line that overexpresses VEGFR-2.[12][13][14]

Materials:

-

HUVEC or other suitable cancer cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test compounds dissolved in DMSO

-

96-well clear flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for an additional 2-4 hours until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

| Compound ID | GI₅₀ (µM) in HUVEC cells |

| Control | - |

| PZ-EtOH-01 | >100 |

| PZ-Bn-02 | 25.6 |

| PZ-4-F-Bn-03 | 12.3 |

| PZ-2,4-diCl-Bn-04 | 5.8 |

| Doxorubicin | 0.9 |

| Caption: Hypothetical cell viability data. |

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds in medicinal chemistry. The provided exemplary protocols for its synthesis, derivatization, and biological evaluation in the context of kinase inhibitor discovery are intended to serve as a practical guide for researchers. The inherent drug-like properties of the pyrazole scaffold, combined with the synthetic tractability of the hydroxyethyl side chain, make this compound an attractive platform for the development of new therapeutic agents.

References

- Begtrup, M., & Vedso, P. (1995). N-Hydroxylation of N-unsubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (2), 243-247.

- BASF AG. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane with Terminal Alkynes: A General and Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 21(9), 3158-3161.

-

Abdel-rahman, H. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([12][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113538.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542.

- El-Sayed, M. A. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- McLauchlan, C. C., et al. (2010). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1133.

- Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(3), 627-643.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- Ottanà, R., et al. (2005). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 3(21), 3844-3854.

- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.

- ResearchGate. (2025). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols.

- MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5081.

- Lange, J. H. M., et al. (2004). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 47(3), 627-643.

- Sigma-Aldrich. (n.d.).

- Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25488-25501.

- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.

- Horton, T. (1994). MTT Cell Assay Protocol.

- ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase.

- The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11849-11860.

- ResearchGate. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists.

- ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols.

- Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Cambridge MedChem Consulting. (2023).

- El-Faham, A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(9), 1165.

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

The Strategic Application of Pyrazole Ethanol Derivatives as Ligands in Homogeneous Catalysis: A Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of pyrazole ethanol derivatives. These ligands represent a versatile class of N,N- and N,O-chelating agents that have demonstrated significant potential in a variety of transition metal-catalyzed transformations. The inclusion of a hydroxyl moiety offers unique opportunities to modulate catalyst solubility, stability, and, in some cases, participate directly in the catalytic cycle, offering advantages over simple pyrazole ligands. This document will delve into the practical aspects of their application, providing detailed protocols and insights into the rationale behind experimental design.

Introduction: The Pyrazole Ethanol Ligand Scaffold

Pyrazole-based ligands have long been mainstays in coordination chemistry and catalysis due to their straightforward synthesis and tunable electronic and steric properties.[1] The introduction of a hydroxyethyl group onto the pyrazole core adds a new dimension to this already versatile scaffold. The hydroxyl group can influence the catalytic system in several ways:

-

Enhanced Solubility: The polar hydroxyl group can improve the solubility of the resulting metal complexes in protic solvents like ethanol and water, which is advantageous for green chemistry applications.[2]

-

Modulation of Electronic Properties: The coordination of the hydroxyl group to the metal center can alter its electronic density, thereby influencing the catalytic activity.

-

Hemilability: The oxygen of the ethanol arm can act as a hemilabile donor, reversibly coordinating to the metal center. This can open up coordination sites during the catalytic cycle, facilitating substrate binding and product release.[3]

-

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding interactions, which can play a role in substrate activation and transition state stabilization.[4]

This guide will explore these aspects through detailed application notes and protocols for the synthesis of pyrazole ethanol ligands and their use in key catalytic reactions.

Synthesis and Characterization of Pyrazole Ethanol Ligands

The synthesis of pyrazole ethanol derivatives is typically straightforward, often involving the N-alkylation of a pyrazole with a suitable ethanol-containing electrophile. A general and adaptable protocol for the synthesis of a foundational ligand, 2-(1H-pyrazol-1-yl)ethan-1-ol, is provided below.

Protocol 2.1: Synthesis of 2-(1H-pyrazol-1-yl)ethan-1-ol

This protocol describes the synthesis of a simple yet versatile pyrazole ethanol ligand.

Materials:

-

Pyrazole

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

-

Addition of Reagent: While stirring, add 2-bromoethanol (1.1 eq.) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-(1H-pyrazol-1-yl)ethan-1-ol as a pure compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for the N-alkylation of pyrazole. It is easily removed by filtration after the reaction.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the reactants and promoting the reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and side products.

Application in Catalysis: Protocols and Performance

Pyrazole ethanol derivatives have shown promise as ligands in a range of catalytic reactions. The following sections provide detailed protocols for their application in Suzuki-Miyaura cross-coupling and asymmetric transfer hydrogenation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds.[5] Pyrazole-based ligands can stabilize the palladium catalyst and promote high catalytic activity.[6] The use of pyrazole ethanol ligands can be particularly advantageous in aqueous solvent systems.[2]

This protocol is adapted from a procedure using a pyridine-pyrazole/Pd(II) catalyst and is a good starting point for exploring the utility of pyrazole ethanol ligands in this reaction.[2]

Materials:

-

Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

-

Palladium catalyst precursor (e.g., Pd(OAc)₂, PdCl₂)

-

Pyrazole ethanol ligand (e.g., 2-(1H-pyrazol-1-yl)ethan-1-ol) (0.1-1 mol%)

-

Base (e.g., K₂CO₃, KOH) (2.0 mmol)

-

Ethanol (EtOH)

-

Deionized water

-

Microwave vial (10 mL) with a Teflon septum and aluminum crimp top

-

Magnetic stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a 10 mL microwave vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precursor, and the pyrazole ethanol ligand.

-

Solvent Addition: Add ethanol and deionized water (typically in a 1:1 ratio, 2 mL total volume) to the vial.[2]

-

Sealing and Microwave Irradiation: Seal the vial with a Teflon septum and an aluminum crimp top. Place the vial in the microwave reactor. Irradiate the mixture with microwaves (e.g., 60 W) and ramp the temperature to 120 °C. Hold at this temperature for a specified time (e.g., 2-10 minutes).[2]

-

Work-up and Analysis: After the reaction, cool the vial to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the conversion and yield by Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Purification: Purify the product by column chromatography on silica gel.

Data Presentation:

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | EtOH/H₂O (1:1) | >95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | EtOH/H₂O (1:1) | 85 |

| 3 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | KOH | EtOH/H₂O (1:1) | 92 |

Table 1: Representative results for Suzuki-Miyaura cross-coupling reactions using a pyrazole-based ligand system in aqueous ethanol. Yields are based on isolated product.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Asymmetric Transfer Hydrogenation

Chiral pyrazole ethanol derivatives, particularly those incorporated into a larger, rigid ligand framework, can be highly effective in asymmetric catalysis. The following protocol outlines a general procedure for the asymmetric transfer hydrogenation of ketones using a ruthenium catalyst bearing a chiral pyrazolyl-pyridyl-oxazolinyl ligand, where the hydroxyl group of an amino alcohol precursor plays a key role in forming the chiral oxazoline moiety.

This protocol is based on the use of a chiral Ru(II) complex and can be adapted for new chiral pyrazole ethanol-type ligands.

Materials:

-

Ketone (e.g., acetophenone) (2.0 mmol)

-

Chiral Ruthenium(II)-pyrazole ethanol derived complex (0.1-1 mol%)

-

Isopropanol (i-PrOH), anhydrous

-

Potassium isopropoxide (i-PrOK) solution in i-PrOH (e.g., 0.1 M)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

Catalyst Preparation: Prepare a stock solution of the chiral ruthenium catalyst in anhydrous isopropanol.

-

Reaction Setup: Under an inert atmosphere, add the ketone (2.0 mmol) and anhydrous isopropanol to a Schlenk flask.

-

Catalyst Addition: Add the required amount of the catalyst solution to the flask and stir the mixture at the desired temperature (e.g., 30 °C) for about 15 minutes.

-

Initiation: Initiate the reaction by adding the potassium isopropoxide solution.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine conversion and enantiomeric excess (ee).

-

Work-up: Once the reaction is complete, quench the reaction with a small amount of water. Remove the solvent under reduced pressure.